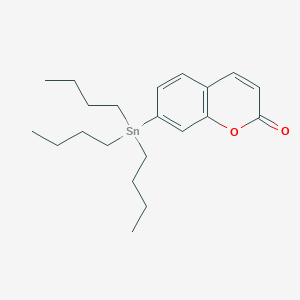
7-Tributylstannylchromen-2-one
Vue d'ensemble
Description
7-Tributylstannylchromen-2-one is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. It has a molecular weight of 435.19 and its IUPAC name is 7-(tributylstannyl)-2H-chromen-2-one .
Molecular Structure Analysis
The molecular structure of 7-Tributylstannylchromen-2-one is represented by the formula C21H32O2Sn. The InChI code for this compound is 1S/C9H5O2.3C4H9.Sn/c10-9-6-5-7-3-1-2-4-8(7)11-9;31-3-4-2;/h1,3-6H;31,3-4H2,2H3 . Further analysis of the molecular structure would require more specific data or advanced analytical techniques.Physical And Chemical Properties Analysis
7-Tributylstannylchromen-2-one is a liquid at room temperature . It should be stored in a refrigerator to maintain its stability .Applications De Recherche Scientifique
Synthesis and Biological Activities
A study developed a high-yield synthesis method for producing epibatidine analogues, starting with the addition of tributyltin hydride. These analogues were evaluated for their binding affinities at nicotinic acetylcholine receptors and antinociceptive properties, demonstrating potential applications in designing compounds for pain management Carroll et al., 2001.
Research on tributyltin chloride (TBT), which shares structural elements with 7-Tributylstannylchromen-2-one, explored its concentration-dependent mechanisms of cytotoxicity. The study found that TBT induces apoptosis via distinct pathways depending on the concentration, highlighting its potential utility in studying cellular responses to toxic insults Nakatsu, Kotake, & Ohta, 2007.
An investigation into the effects of tributyltin on tropical freshwater fish revealed morphological effects on the liver and changes in white cell counts, demonstrating TBT's impact on aquatic life. This study could inform environmental safety and toxicology research Oliveira Ribeiro et al., 2002.
Another study focused on the discovery and characterization of aminopiperidinecoumarin melanin concentrating hormone receptor 1 antagonists. One of the compounds, 4-(1-Benzo[1,3]dioxol-5-ylmethylpiperidine-4-ylmethyl)-6-chlorochromen-2-one, showed potent activity and highlighted the importance of evaluating cardiovascular safety profiles in drug development Kym et al., 2005.
Safety And Hazards
Propriétés
IUPAC Name |
7-tributylstannylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5O2.3C4H9.Sn/c10-9-6-5-7-3-1-2-4-8(7)11-9;3*1-3-4-2;/h1,3-6H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZNRWPXRIFIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tributylstannylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium](/img/structure/B1473279.png)
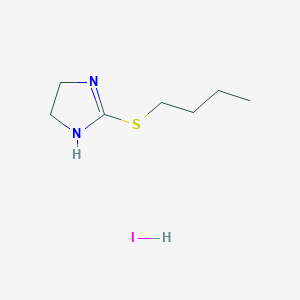
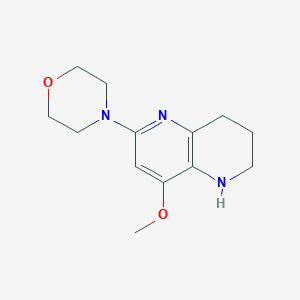
![4-[(4-Methoxyphenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1473283.png)
![({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473285.png)
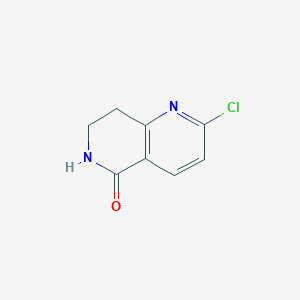
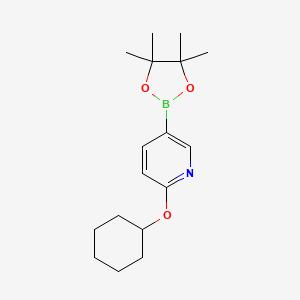
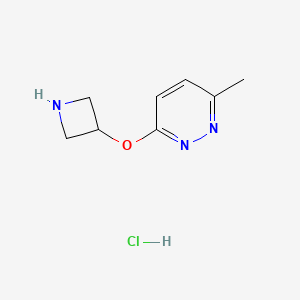
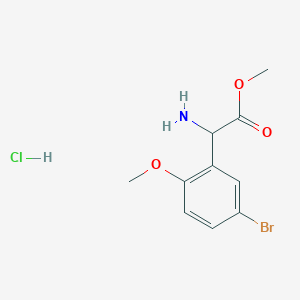
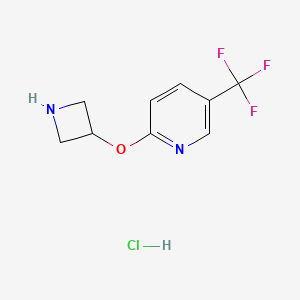
![{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473297.png)
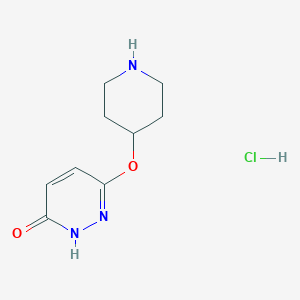
![{[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473299.png)
![1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1473301.png)